molecular formula C10H9F3O3 B13606451 1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one

1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13606451
M. Wt: 234.17 g/mol
InChI Key: REQVPKLQCMXJEG-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one is a fluorinated aromatic ketone characterized by a dimethoxyphenyl group at the 2,6-positions and a trifluoroethanone moiety. The dimethoxy substituents are electron-donating, enhancing the electron density of the aromatic ring, while the trifluoromethyl group is strongly electron-withdrawing, creating a unique electronic profile.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

1-(2,6-dimethoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H9F3O3/c1-15-6-4-3-5-7(16-2)8(6)9(14)10(11,12)13/h3-5H,1-2H3

InChI Key

REQVPKLQCMXJEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2,6-dimethoxyphenyl derivatives with trifluoroacetylating agents. One common method includes the use of trifluoroacetic anhydride in the presence of a catalyst under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituents on the phenyl ring or the ketone group. Key comparisons include:

Compound Name Molecular Formula Substituents (Phenyl Ring) Key Functional Group Molecular Weight (g/mol) Predicted LogP
1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one C10H9F3O3 2,6-OCH3 Trifluoroethanone 234.18 2.1*
1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethan-1-one C8H3Cl2F3O 2,6-Cl Trifluoroethanone 243.01 3.5
1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethan-1-one C10H9F3O 2,6-CH3 Trifluoroethanone 202.18 2.8
1-(2,6-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one C10H5ClF6O3 2,6-OCF3 Chloropropanone 347.59 4.2
1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride C8H7ClF5N 2,6-F Trifluoroethylamine 255.60 1.8

Notes:

  • Electron Effects : The 2,6-dimethoxy substituents in the target compound increase electron density, contrasting with electron-withdrawing groups (Cl, CF3O) in analogs like and . This difference influences reactivity in electrophilic substitution and enzyme interactions.
  • Lipophilicity : The trifluoromethyl group enhances lipophilicity (higher LogP), but the dimethoxy groups reduce it compared to dichloro or trifluoromethoxy analogs. For example, the dichloro analog has a LogP of 3.5, while the dimethoxy variant’s LogP is estimated at 2.1, suggesting better aqueous solubility .

Key Research Findings

  • Synthetic Routes : The dichloro analog is synthesized via Friedel-Crafts acylation , while the dimethoxy compound may require milder conditions due to the electron-donating methoxy groups.
  • Structure-Activity Relationships (SAR) : Fluorine and methoxy substituents at the 2,6-positions optimize steric and electronic profiles for target engagement, as demonstrated in COX inhibition studies and fluorinated agrochemicals .

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